Iodomethyl decanoate
Overview
Description
Iodomethyl decanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an iodomethyl group attached to the decanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodomethyl decanoate can be synthesized through several methods. One common approach involves the esterification of decanoic acid with iodomethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: Iodomethyl decanoate undergoes various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones. Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the iodomethyl group can be substituted with other nucleophiles, such as thiocyanate or azide, to form new compounds.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, and periodic acid in the presence of vanadium pentoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiocyanate or azide in the presence of a suitable solvent, such as acetonitrile.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Thiocyanate or azide derivatives.
Scientific Research Applications
Chemistry: Iodomethyl decanoate is used as a building block in organic synthesis. Its iodomethyl group can be functionalized to introduce various substituents, making it a versatile intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. Its iodomethyl group can be selectively modified, allowing researchers to investigate the mechanisms of enzyme activity.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to synthesize bioactive compounds with therapeutic properties. For example, it can be used to prepare prodrugs that release active pharmaceutical ingredients upon metabolic activation.
Industry: In industrial research, this compound is used in the manufacturing of surfactants and lubricants. Its unique chemical properties make it suitable for use in formulations that require specific performance characteristics.
Mechanism of Action
The mechanism of action of iodomethyl decanoate depends on its specific application. In organic synthesis, the iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound can act as a substrate for enzymes, undergoing enzymatic transformations that result in the formation of bioactive products.
Comparison with Similar Compounds
Iodomethyl acetate: Similar in structure but with a shorter carbon chain.
Iodomethyl hexanoate: Similar in structure but with a medium-length carbon chain.
Iodomethyl octanoate: Similar in structure but with a slightly shorter carbon chain.
Uniqueness: Iodomethyl decanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Properties
IUPAC Name |
iodomethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSUAYMTKVMKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729133 | |
Record name | Iodomethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63379-67-9 | |
Record name | Iodomethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.